N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-12-10-13(17)6-7-16(12)25(22,23)18-14-4-2-5-15(11-14)19-8-3-9-24(19,20)21/h2,4-7,10-11,18H,3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUCZLROWMCUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
Example 53 (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide shares a fluorinated aromatic system and sulfonamide-like amide bonds. Key differences include:
- Core Structure: Example 53 uses a pyrazolo-pyrimidine scaffold, whereas the target compound employs a benzenesulfonamide backbone.
- Substituents: Both compounds feature fluorine atoms (enhancing metabolic stability) but differ in their heterocyclic appendages (chromen-2-yl vs. isothiazolidine dioxide).
- Biological Relevance: Pyrazolo-pyrimidine derivatives are known kinase inhibitors, suggesting the target compound may share similar mechanisms, though its isothiazolidine group could influence dimerization dynamics, as seen in BRAF inhibitors like TAK632 () .
TAK632 ():
This pan-RAF inhibitor stabilizes BRAF dimers. While structurally distinct, the target compound’s sulfonamide group may similarly modulate protein-protein interactions. For example:
- Dimerization Effects: TAK632’s efficacy depends on inducing αC-in/αC-in BRAF conformations.
Agrochemical Sulfonamides ()
Tolyfluanid and Dichlofluanid: These pesticides feature sulfonamide groups with dichloro and dimethylamino substituents. Comparisons include:
- Electron-Withdrawing Groups: The target compound’s fluorine and methyl groups enhance stability and lipophilicity, whereas tolyfluanid’s dichloro groups increase electrophilicity (critical for pesticide activity).
- Applications: The target compound’s complexity suggests pharmaceutical use, contrasting with agrochemical simplicity in tolyfluanid .
Biopharmacule Derivatives ()
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide:
- Substituent Positioning: Both compounds have fluorine and methyl groups on aromatic rings, but Biopharmacule’s derivative includes a pyrimidine ring, likely targeting nucleotide-binding proteins.
- Synthesis Routes: Similar sulfonamide coupling strategies (e.g., nucleophilic substitution) may apply, though the target compound’s isothiazolidine synthesis would require specialized oxidation steps .
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Kinase Inhibition: The target compound’s fluorine and sulfonamide groups may enhance binding to ATP pockets, akin to TAK632’s interactions with RAF kinases. Its isothiazolidine dioxide could mimic phosphate groups, a strategy seen in kinase inhibitors .
- Selectivity: Compared to dichlofluanid’s broad pesticidal activity, the target compound’s structural complexity suggests narrower, protein-specific targeting .
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique structural features, including a sulfonamide group, fluorine atom, and a dioxidoisothiazolidinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C16H17FN2O4S2
- Molecular Weight : 384.44 g/mol
- IUPAC Name : N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group plays a crucial role in this inhibition, disrupting essential biochemical pathways that are vital for microbial growth and cancer cell proliferation.
Antimicrobial Properties
Sulfonamides have historically been known for their antibacterial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that the compound's mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is critical for folate biosynthesis in bacteria.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. The presence of the dioxidoisothiazolidinyl group may enhance its interaction with specific cancer-related targets.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro study on bacterial strains | Demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli. |
| Anticancer research | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 12 µM. |
| Mechanistic study | Showed inhibition of dihydropteroate synthase activity with IC50 values ranging from 5 to 15 µM across different bacterial strains. |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps:
- Nucleophilic Substitution : The introduction of the dioxidoisothiazolidinyl group onto the phenyl ring.
- Amidation Reactions : Formation of the sulfonamide linkage.
- Fluorination : Incorporation of the fluorine atom at the para position relative to the sulfonamide group.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Can be oxidized to form sulfone derivatives.
- Reduction : Reduction reactions can convert the sulfonamide group to an amine.
- Substitution Reactions : The fluorine atom can participate in nucleophilic substitution reactions under appropriate conditions.
Q & A
Q. What are the key steps and optimized conditions for synthesizing N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide?
Methodological Answer: The synthesis involves multi-step reactions, including hydrogenation, acid treatment, and sulfonylation. A representative protocol derived from analogous sulfonamide syntheses includes:
Hydrogenation : React the precursor (e.g., imidazolidinone derivative) with 10% Pd/C under H₂ in methanol (4 hours, room temperature) to reduce nitro or azo groups .
Acid Hydrolysis : Treat the intermediate with concentrated HCl (1.5 hours, H₂ atmosphere) to cleave protective groups .
Sulfonylation : React the amine intermediate with p-toluenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (18 hours, room temperature) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Hydrogenation | H₂, 10% Pd/C, MeOH, RT, 4h | 67% | TLC, NMR |
| Sulfonylation | p-TsCl, TEA, DCM, 18h | ~70% | Column chromatography, IR |
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Look for aromatic proton signals (δ 6.8–8.2 ppm) and sulfonamide NH protons (δ ~10 ppm). For N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl), isothiazolidine ring protons appear at δ 3.0–4.5 ppm .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and C-F bonds (1220–1150 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 393.1) and fragmentation patterns .
Q. Table 2: Example Spectral Data
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.4 (s, CH₃), δ 7.1–8.0 (aromatic H) | Methyl, aryl | |
| IR | 1320 cm⁻¹ (S=O), 1165 cm⁻¹ (C-F) | Sulfonamide, fluoro |
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility : Perform gradient solubility tests in DMSO, methanol, and aqueous buffers (pH 1–10). For polar sulfonamides, DMSO is often optimal (>50 mg/mL) .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed sulfonamide) can be identified via LC-MS .
Q. What are the recommended purification strategies for isolating high-purity samples?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:2) for intermediates. For polar sulfonamides, add 1–5% MeOH to improve resolution .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve >95% purity. Monitor crystal formation via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?
Methodological Answer:
- DFT Calculations : Use Gaussian 09/B3LYP/6-311G(d,p) to optimize geometry and calculate electrostatic potential maps. This identifies nucleophilic/electrophilic sites (e.g., sulfonamide S=O for hydrogen bonding) .
- Molecular Docking : Dock the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Prioritize binding affinity (ΔG < -8 kcal/mol) and pose validation via MD simulations .
Q. Table 3: Example Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Carbonic Anhydrase IX | -9.2 | H-bond with Thr199, hydrophobic with Val121 |
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
Methodological Answer:
Q. What strategies optimize reaction yields when scaling up synthesis?
Methodological Answer:
Q. How can impurity profiles be systematically analyzed and minimized?
Methodological Answer:
- HPLC-MS : Use a C18 column (ACN/0.1% TFA gradient) to detect impurities (<0.5% area). Major impurities include unreacted amine or hydrolyzed byproducts .
- Design of Experiments (DoE) : Vary reaction time, temperature, and stoichiometry to identify critical parameters (e.g., TEA excess reduces residual amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
